molecular formula C11H13ClF3NO2 B1423280 methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 1354970-82-3

methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No. B1423280
CAS RN: 1354970-82-3
M. Wt: 283.67 g/mol
InChI Key: DGWMURZHACRUMX-SBSPUUFOSA-N
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Description

“Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride” is a chemical compound. It is related to ®-Fluoxetine, which is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . Fluoxetine is an antidepressant drug .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of 3-(3-(trifluoromethyl)phenyl)propanal involves selective reduction with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) of the mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-(trifluoromethyl)phenyl)propanoate . Another method involves oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants .


Molecular Structure Analysis

The molecular structure of a related compound, “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate”, has the molecular formula C11H11F3O2 . Its molecular weight is 232.20 g/mol .


Chemical Reactions Analysis

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been used to construct carbon–CF3 bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate”, include a molecular weight of 232.20 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Optical Resolutions and Chiral Catalysis

Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride and its derivatives play a significant role in optical resolutions and chiral catalysis, as evidenced by the study on the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid. This compound was obtained through optical resolutions by replacing and preferential crystallization, highlighting the potential of such molecules in producing optically pure compounds for various applications, including pharmaceutical intermediates (Shiraiwa et al., 2006).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel imidazo[1,2-a]pyrimidine compounds, showcasing its versatility in the creation of new molecular structures. The study involved a series of reactions, including cyclization and amination, further establishing the compound's importance in chemical synthesis and the development of potentially bioactive molecules (Liu, 2013).

Polymorphism in Pharmaceutical Compounds

Research has also been conducted on the polymorphic forms of related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. These studies, involving spectroscopic and diffractometric techniques, are crucial for understanding the physical and chemical properties of pharmaceutical compounds, which directly impact their efficacy and stability (Vogt et al., 2013).

Biocatalysis in Drug Research

Another study highlighted the use of methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride derivatives in biocatalysis, specifically in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid. This process is significant in drug research for the production of enantiopure compounds, essential for the pharmaceutical industry (Li et al., 2013).

Mechanism of Action

The mechanism of action for ®-Fluoxetine, a related compound, involves blocking the reuptake transporter protein, which is located in the presynaptic terminal .

Future Directions

Future directions in the study of trifluoromethylated compounds involve the development of efficient and versatile methods for introducing the CF3 group into various organic molecules . This includes exploring new nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .

properties

IUPAC Name

methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWMURZHACRUMX-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride

CAS RN

1354970-82-3
Record name Benzenepropanoic acid, β-amino-3-(trifluoromethyl)-, methyl ester, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354970-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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